Acidity: pKa Comparison with Non-Fluorinated Analog
The introduction of a fluorine atom at the 5-position reduces the predicted pKa of 3-acetyl-5-fluorobenzoic acid to 3.48 ± 0.10 compared to 3.83 for the non-fluorinated 3-acetylbenzoic acid . This 0.35-unit decrease, attributable to the electron-withdrawing inductive effect of fluorine, means the fluorinated analog exists to a greater extent in the ionized carboxylate form at physiological pH (7.4), which can influence solubility, membrane permeability, and protein binding in biological contexts.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 3.48 ± 0.10 (predicted) |
| Comparator Or Baseline | 3-Acetylbenzoic acid: pKa = 3.83 (25°C) |
| Quantified Difference | ΔpKa ≈ -0.35 (target compound is a stronger acid) |
| Conditions | Predicted values (ChemicalBook); comparator experimental pKa at 25°C |
Why This Matters
For procurement decisions, this pKa shift directly impacts the compound's ionization state and thus its behavior in pH-dependent separation, formulation, or biological assay conditions.
